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molecular formula C4H9N B8514573 Dimethylvinylamine CAS No. 850032-84-7

Dimethylvinylamine

Cat. No. B8514573
M. Wt: 71.12 g/mol
InChI Key: NYTPAANIMXKHJA-UHFFFAOYSA-N
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Patent
US08288425B2

Procedure details

The dimethylvinylamine from (i) was added to dry methanol (260 mL) and the mixture was then treated with pyruvic aldehyde dimethylacetal (51 mL), followed by a solution of sodium methoxide in methanol (30%, 81 mL), then stirred for 2 hours at ambient temperature, then heated at reflux temperature for another hour, then cooled and then filtered. The filtrate was evaporated to give 1,1-dimethoxy-but-3-en-2-one as a brown oil (96.8 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
[Compound]
Name
pyruvic aldehyde dimethylacetal
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
81 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:5])=CN.[CH2:6]([O:8][C:9](C1C(C=O)=NNC=1)=O)C.[CH3:18][O-:19].[Na+].[CH3:21][OH:22]>>[CH3:18][O:19][CH:6]([O:8][CH3:9])[C:21](=[O:22])[CH:2]=[CH2:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CN)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NNC1)C=O
Name
Quantity
260 mL
Type
reactant
Smiles
CO
Step Two
Name
pyruvic aldehyde dimethylacetal
Quantity
51 mL
Type
reactant
Smiles
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
81 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for another hour
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(C=C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 96.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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